![molecular formula C8H10FNO B2780526 2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol CAS No. 1000534-34-8](/img/structure/B2780526.png)
2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol
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Overview
Description
“2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring in this compound is substituted with a fluorine atom at the 5th position and a methyl group at the 6th position. Additionally, there is an ethan-1-ol group attached to the 2nd position of the pyridine ring .
Molecular Structure Analysis
The molecular formula of this compound is C8H10FNO, indicating it contains eight carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom . The exact structure would depend on the specific arrangement of these atoms and the bonds between them.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyridine ring is aromatic and relatively stable but can undergo electrophilic substitution reactions. The presence of the fluorine atom might also influence the compound’s reactivity due to its high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, and solubility would be influenced by factors like the size and shape of the molecule, the functional groups present, and the types of intermolecular forces .Scientific Research Applications
Tau Positron Emission Tomography (PET) Imaging Tracer
This compound has been used in the discovery of a new promising tau positron emission tomography (PET) imaging tracer known as N-(4-[18F]fluoro-5-methylpyridin-2- yl)isoquinolin-6-amine (JNJ-64326067) . PET is a type of imaging test that helps reveal how your tissues and organs are functioning .
Aldehyde Oxidase Turnover
The compound was incubated in human liver cytosol at 3 µM (1 mg/mL protein, 37 oC) in the presence and absence of the aldehyde oxidase inhibitor raloxifene (100 µM). It was observed that significant metabolism of the compound was inhibited in the presence of raloxifene .
Quantitative Assessment of Defluorination Products
The compound was incubated with human and rat hepatocytes, at 0.05% final DMSO and 0.60% final MeCN concentration. The study was conducted to identify the main metabolites formed after 120 min incubation time .
Autoradiography Experiments
Autoradiography experiments were conducted with this compound on human brain slices . Autoradiography is a technique that uses X-ray film to visualize radioactively labeled molecules or fragments of molecules .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(5-fluoro-6-methylpyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6-8(9)3-2-7(10-6)4-5-11/h2-3,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYPLJBXABJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol |
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